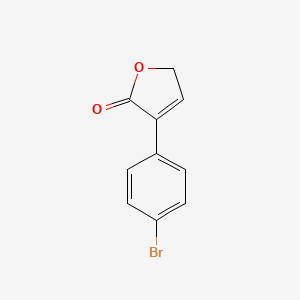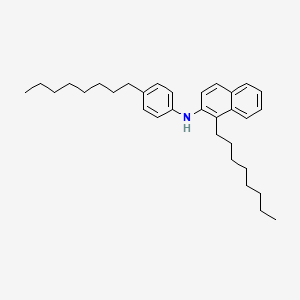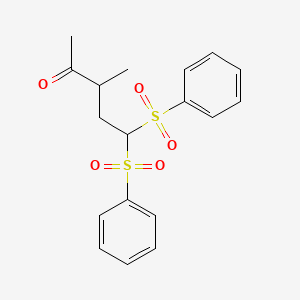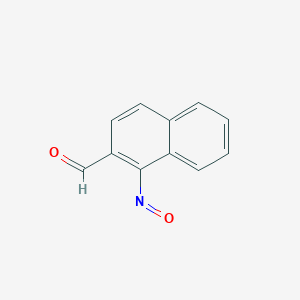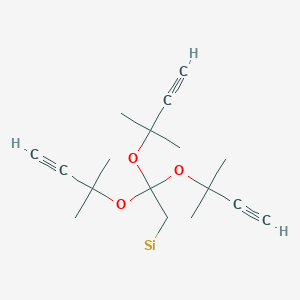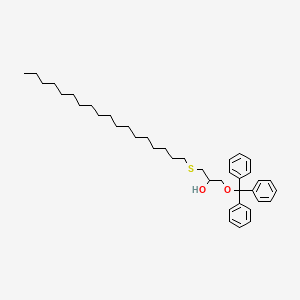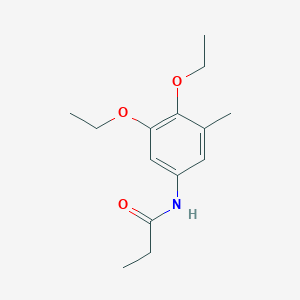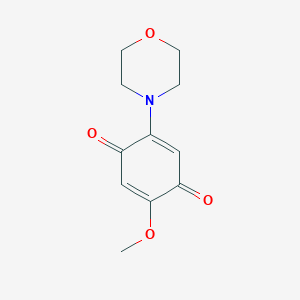
2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with substituted benzene derivatives. For instance, starting from commercially available 1,3-dimethoxybenzene, the compound can be synthesized through a series of reactions including condensation, oxidation, and substitution . The reaction conditions often involve the use of solvents like pyridine and heating at reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds with different functional groups depending on the reagents used .
科学的研究の応用
2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
作用機序
The mechanism of action of 2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione involves several pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein.
Reactive Oxygen Species (ROS) Production: It stimulates the production of reactive oxygen species, leading to oxidative stress and cell death.
DNA Interaction: The compound can interact with DNA, causing damage and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Methoxy-5-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both a methoxy group and a morpholine ring, which confer specific chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
90433-69-5 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
2-methoxy-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H13NO4/c1-15-11-7-9(13)8(6-10(11)14)12-2-4-16-5-3-12/h6-7H,2-5H2,1H3 |
InChIキー |
MUZDVGGITHIEJY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)C(=CC1=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)
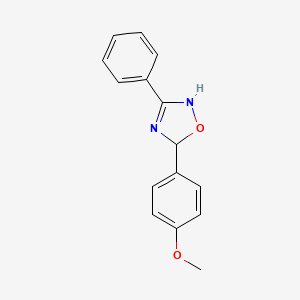
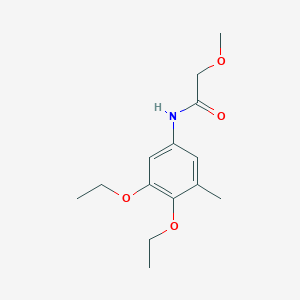
![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
